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Introduction

Felcisetrag (formerly TAK-954) is a potent and highly selective serotonin 5-HT4 receptor
agonist under investigation for the management of gastrointestinal motility disorders, such as
postoperative gastrointestinal dysfunction and gastroparesis.[1][2] Administered intravenously,
Felcisetrag has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] This
technical guide provides a comprehensive overview of the pharmacokinetic profile of
intravenous Felcisetrag, detailing its absorption, distribution, metabolism, and excretion
(ADME) characteristics. The information presented is compiled from published clinical and
nonclinical studies to support further research and development of this compound.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of intravenous Felcisetrag has been characterized in healthy
volunteers and patient populations. The data consistently demonstrate dose-proportional
pharmacokinetics.

Table 1: Single-Dose Pharmacokinetics of Intravenous
Felcisetrag in Critically Ill Patients with Enteral Feeding
Intolerance
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Dose (mg) n Mean Cmax (ng/mL)

0.5 7 5.0

Cmax: Maximum plasma concentration Data from a study in critically ill patients.[3]

Table 2: Dose Proportionality of Intravenous Felcisetrag

in Pati ith G is (Day 1)

Mean Cmax Mean AUCTt
Dose (mg) n

(pg/mL) (pg-h/mL)
0.1 10 1637
0.3 9
1.0 7 16029

Cmax: Maximum plasma concentration; AUCT: Area under the plasma concentration-time
curve over the dosing interval. Specific mean AUCT values were not provided in the source, but
the study concluded that both Cmax and AUCT were approximately dose-proportional.[1]

Table 3: Pharmacokinetic Parameters of Intravenous

Eelcisetrag in Healthy Volunteers

Parameter Value

Mean Terminal Elimination Half-life (t%2) 18.0 - 18.9 hours (on day 5 of multiple dosing)

Data from a study in healthy participants receiving single and multiple daily intravenous
infusions of 0.1 or 0.5 mg Felcisetrag.

Metabolism and Excretion

Felcisetrag is primarily cleared through both renal excretion and metabolism. Following
intravenous administration of radiolabeled Felcisetrag in healthy male subjects, approximately
55.6% of the radioactivity was recovered in urine and 28.8% in feces. The parent drug was the
predominant species in circulation.
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Metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to
the formation of two main metabolites, THRX-513466 and THRX-913682, which are also potent
5-HT4 receptor agonists. However, these metabolites are found at low levels in plasma.

Experimental Protocols

The pharmacokinetic parameters of intravenous Felcisetrag have been determined in several
clinical studies. The methodologies employed in these key studies are detailed below.

Study in Patients with Gastroparesis (NCT03281577)

This was a single-center, placebo-controlled, double-blind, randomized study in 36 patients
with diabetic or idiopathic gastroparesis.

» Dosing: Participants received a daily 60-minute intravenous infusion of Felcisetrag (0.1 mg,
0.3 mg, or 1.0 mg) or placebo for three days.

o Sample Collection: Plasma samples for pharmacokinetic analysis were collected at various
time points.

o Bioanalytical Method: Plasma concentrations of Felcisetrag were determined using a
validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. While
specific validation parameters for the Felcisetrag assay were not detailed in the publication,
standard validation procedures for LC-MS/MS assays in clinical trials typically include
assessments of linearity, precision, accuracy, selectivity, and stability, in line with regulatory
guidelines.

e Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-
compartmental analysis (NCA). The specific software used for the NCA was not specified in
the primary study publication. Commonly used software for NCA in the pharmaceutical
industry includes Phoenix® WinNonlin®.

Study in Individuals with Hepatic Impairment

This was a phase 1, non-randomized, open-label study comparing the pharmacokinetics of a
single 60-minute intravenous infusion of Felcisetrag in healthy individuals (n=8) and patients
with moderate (n=10) or severe (n=7) hepatic impairment.
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» Dosing: A single intravenous dose of Felcisetrag was administered.

o Sample Collection: Plasma samples were collected to determine total and free drug
concentrations.

» Bioanalytical Method: Plasma concentrations of Felcisetrag and its two main metabolites
were measured using validated high-performance liquid chromatography with tandem mass
spectrometry (HPLC-MS/MS).

e Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, area under the
concentration-time curve from time 0 to the last quantifiable concentration (AUClast), and
AUC from time 0 to infinity (AUCinf), were determined.

Mandatory Visualization
Signaling Pathway of Felcisetrag

Felcisetrag exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptor,
which is a G-protein coupled receptor (GPCR). The downstream signaling cascade is initiated
by the activation of the Gs alpha subunit of the G protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Pharmacokinetic Profile of Intravenous Felcisetrag: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672331#pharmacokinetic-profile-of-intravenous-
felcisetrag]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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